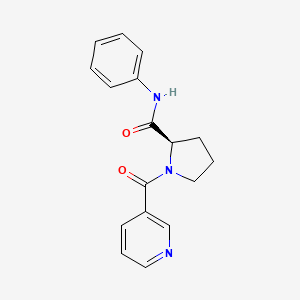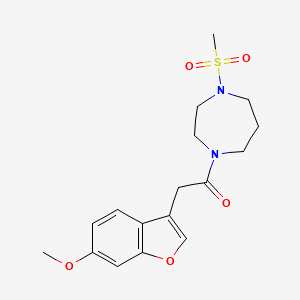
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide, also known as DIPA, is a chemical compound that has been found to have potential applications in scientific research. DIPA is a member of the indole family of compounds and is a derivative of the natural product tryptamine. In
Wirkmechanismus
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide acts as a selective inhibitor of the protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to have a number of biochemical and physiological effects. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has a number of advantages and limitations for lab experiments. One advantage is its selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Another advantage is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one limitation is the need for further studies to determine the optimal dosage and administration of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide in order to achieve therapeutic effects.
Zukünftige Richtungen
There are a number of future directions for the research of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide. One direction is the further exploration of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its effects on other cellular processes, such as cell proliferation and differentiation. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide in order to achieve therapeutic effects.
Synthesemethoden
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with pyridine-2-ylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then acetylated with acetic anhydride to give 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide as a white solid with a melting point of 172-174 °C.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to act as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of neuronal signaling pathways. By inhibiting CK2, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-6-7-15-14(9-11)13(12(2)19-15)10-17(21)20-16-5-3-4-8-18-16/h3-9,19H,10H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWUWSXCPAZRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)

![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)


![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)


![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)